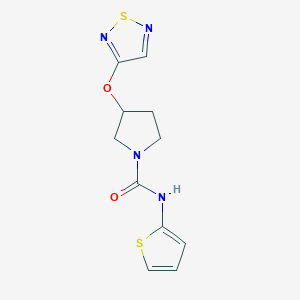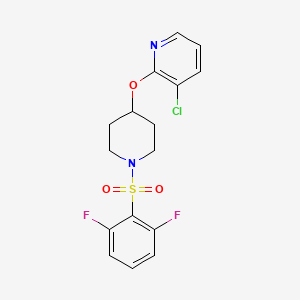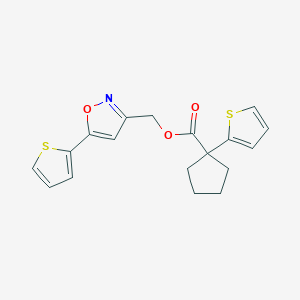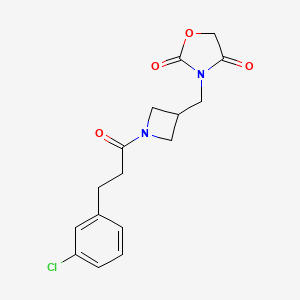![molecular formula C8H15Cl2N3 B2886264 trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1899946-40-7](/img/structure/B2886264.png)
trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound that is related to the pyrazole family . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, such as “this compound”, is described starting from easily available pyrazolecarbaldehydes . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring attached to a cyclopropyl group. Pyrazole is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “this compound” is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound (1-methyl-1H-pyrazol-5-yl)methanamine include a density of 1.2±0.1 g/cm3, boiling point of 219.8±15.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, and enthalpy of vaporization of 45.6±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrazole ligands, related to the target compound, have been used in synthesizing complexes with platinum(II) and palladium(II) metal ions. These complexes, characterized by various spectroanalytical techniques, have implications in the field of chemistry and materials science (Budzisz, Małecka, & Nawrot, 2004).
Coordination Chemistry
- Cobalt(II) complexes containing similar pyrazole-based ligands have been synthesized, demonstrating the influence of the N′-substitution group on the formation of four-coordinate or five-coordinate complexes. This research highlights the structural diversity achievable with pyrazole derivatives in coordination chemistry (Choi et al., 2015).
Photophysical and Quantum Chemical Analysis
- The spectral response of geometrical isomers of pyrazoline derivatives has been investigated, showing distinct behaviors in different media. This research, involving theoretical and experimental analysis, underscores the utility of pyrazole derivatives in studying solvent effects and molecular interactions (Mati et al., 2012).
Synthesis of Novel Derivatives
- Novel purinyl-1'-homocarbanucleosides based on a cyclopenta[b]pyrazine system have been synthesized, using a key intermediate structurally related to the target compound. This research contributes to the development of new nucleoside analogs and their potential applications in medicinal chemistry (Balo et al., 2008).
Ambient-Temperature Synthesis
- A novel synthesis method at ambient temperature for N-pyrazolyl imine, structurally similar to the target compound, has been developed. This research emphasizes the importance of developing efficient synthetic routes for pyrazole derivatives (Becerra, Cobo, & Castillo, 2021).
Molecular Docking and Biological Activity
- Pyrazole derivatives have been studied for their potential as anticancer and antimicrobial agents, with molecular docking studies supporting their biological activity. This highlights the significance of pyrazole-based compounds in drug discovery and development (Katariya, Vennapu, & Shah, 2021).
Biased Agonists in Pharmacology
- Research on novel derivatives of methanamine, related to the target compound, as biased agonists of serotonin receptors demonstrates the potential of such compounds in the development of new antidepressant drugs. This illustrates the application of pyrazole derivatives in neuropharmacology (Sniecikowska et al., 2019).
Safety and Hazards
The safety and hazards of the related compound (1-methyl-1H-pyrazol-5-yl)methanamine include hazard statements H302, H311, H315, H318, H319, H335, H372, H412 and precautionary statements P260, P261, P262, P264, P264+P265, P270, P271, P273, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P305+P354+P338, P316, P317, P319, P321, P330, P332+P317, P337+P317, P361+P364, P362+P364, P403+P233, P405, P501 .
Direcciones Futuras
The building blocks obtained from the synthesis of “trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride” are good starting points for the design of lead-like libraries; they themselves can be considered as isosteric analogs of CNS-active drug tranylcyclopropamine . This suggests potential future directions in drug discovery and development.
Mecanismo De Acción
Target of Action
The primary targets of trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Given the structural similarity to pyrazole derivatives, it might interact with similar biochemical pathways. For instance, some indole nucleus derivatives have shown antiviral activity against Herpes Simplex virus-1 (HSV-1) .
Propiedades
IUPAC Name |
[(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-8(2-3-10-11)7-4-6(7)5-9;;/h2-3,6-7H,4-5,9H2,1H3;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQQEIQSJGTEEU-AUCRBCQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2C[C@H]2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide](/img/structure/B2886181.png)


![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2886184.png)

![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)


![N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2886194.png)

![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide](/img/structure/B2886197.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)